molecular formula C14H15NOS B14680816 Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- CAS No. 37754-85-1

Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)-

Cat. No.: B14680816
CAS No.: 37754-85-1
M. Wt: 245.34 g/mol
InChI Key: VITNTCYOYIPYLQ-UHFFFAOYSA-N
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Description

Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- is a compound that belongs to the class of sulfoximines Sulfoximines are characterized by the presence of a sulfur atom bonded to both an oxygen and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfoximines typically involves the oxidation of thioethers with electrophilic amine reagents. One common method is the use of chloramine-T in the presence of a base . Another approach involves the use of hypervalent iodine-mediated NH transfer reactions, which have been widely applied in medicinal chemistry and the preparation of biologically active compounds .

Industrial Production Methods

Industrial production methods for sulfoximines often involve scalable synthetic routes that can be efficiently carried out under mild conditions. For example, a dual nickel photocatalytic approach enables the synthesis of a broad scope of N-arylated sulfoximines from the respective free NH-sulfoximines and bromoarenes . This method exhibits high functional group tolerance and can be performed at room temperature.

Chemical Reactions Analysis

Types of Reactions

Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloramine-T, hypervalent iodine, and various arylboronic acids. Reaction conditions often involve mild temperatures and the use of catalysts such as copper (I) iodide and 4-DMAP .

Major Products

The major products formed from these reactions include N-arylated sulfoximines and other sulfoximine derivatives, which have applications in medicinal chemistry and organic synthesis .

Comparison with Similar Compounds

Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- can be compared with other similar compounds such as:

The uniqueness of sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- lies in its ability to undergo a wide range of chemical reactions under mild conditions and its diverse applications in various scientific fields.

Properties

CAS No.

37754-85-1

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

benzylimino-methyl-oxo-phenyl-λ6-sulfane

InChI

InChI=1S/C14H15NOS/c1-17(16,14-10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

VITNTCYOYIPYLQ-UHFFFAOYSA-N

Canonical SMILES

CS(=NCC1=CC=CC=C1)(=O)C2=CC=CC=C2

Origin of Product

United States

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